molecular formula C8H10N3O4+ B15086809 Nicorandil, EuropePharmacopoeia (EP) Reference Standard

Nicorandil, EuropePharmacopoeia (EP) Reference Standard

Cat. No.: B15086809
M. Wt: 212.18 g/mol
InChI Key: BSYDAGQSYGPEBF-UHFFFAOYSA-O
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Description

Nicorandil, EuropePharmacopoeia (EP) Reference Standard, is a pharmaceutical compound used primarily as a vasodilator. It is known for its dual action as both an adenosine triphosphate-sensitive potassium channel opener and a nitric oxide donor. This compound is widely used in the treatment of angina pectoris and other cardiovascular conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nicorandil is synthesized through a multi-step process. The primary synthetic route involves the reaction of 3-pyridinecarboxylic acid with ethylenediamine to form 2-(pyridine-3-carbonylamino)ethylamine. This intermediate is then nitrated using nitric acid to yield Nicorandil .

Industrial Production Methods

Industrial production of Nicorandil follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The final product is then purified through crystallization and other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Nicorandil undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various oxidizing agents. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions include various nitrated and reduced derivatives of Nicorandil, which can have different pharmacological properties .

Scientific Research Applications

Nicorandil has a wide range of scientific research applications:

Mechanism of Action

Nicorandil exerts its effects through two primary mechanisms:

    Potassium Channel Activation: Nicorandil opens adenosine triphosphate-sensitive potassium channels, leading to hyperpolarization of the cell membrane and relaxation of vascular smooth muscle.

    Nitric Oxide Donation: Nicorandil donates nitric oxide, which activates guanylate cyclase and increases cyclic guanosine monophosphate levels.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A calcium channel blocker used for similar cardiovascular conditions.

    Nitrendipine: Another calcium channel blocker with vasodilatory effects.

    Isosorbide Mononitrate: A nitric oxide donor used for angina pectoris.

Uniqueness

Nicorandil is unique due to its dual mechanism of action, combining potassium channel activation with nitric oxide donation. This dual action provides a more comprehensive approach to vasodilation compared to other compounds that typically target only one pathway .

Properties

Molecular Formula

C8H10N3O4+

Molecular Weight

212.18 g/mol

IUPAC Name

hydroxy-oxo-[2-(pyridine-3-carbonylamino)ethoxy]azanium

InChI

InChI=1S/C8H9N3O4/c12-8(7-2-1-3-9-6-7)10-4-5-15-11(13)14/h1-3,6H,4-5H2,(H-,10,12,13,14)/p+1

InChI Key

BSYDAGQSYGPEBF-UHFFFAOYSA-O

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCCO[N+](=O)O

Origin of Product

United States

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